molecular formula C16H23N5Na2O15P2 B8122901 Adenosine-5'-diphosphoglucose disodium salt

Adenosine-5'-diphosphoglucose disodium salt

Cat. No.: B8122901
M. Wt: 633.3 g/mol
InChI Key: GZBIVALVIPYODS-UQGWVDHFSA-L
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Description

Historical Context and Discovery

The identification of ADP-glucose traces back to foundational work by Recondo and Leloir in 1961, who demonstrated its superior efficiency over uridine diphosphoglucose (UDP-glucose) as a glucose donor in starch synthesis. This discovery emerged during investigations into nucleotide-sugar metabolism in Pasteurella pseudotuberculosis, where ADP-glucose pyrophosphorylase was found to catalyze the reversible synthesis of ADP-glucose from ATP and glucose-1-phosphate. Subsequent studies in wheat grains and potato tubers revealed a direct correlation between ADP-glucose pyrophosphorylase activity and starch accumulation, solidifying its role as the primary substrate for non-photosynthetic starch biosynthesis.

Structural characterization advanced through homology modeling techniques in the 2000s, comparing bacterial ADP-glucose pyrophosphorylases to related enzymes like dTDP-glucose pyrophosphorylase. These efforts identified conserved catalytic residues (e.g., Asp¹⁴² and Lys¹⁹⁵ in E. coli) and elucidated substrate-binding mechanisms through mutagenesis studies. The disodium salt formulation, with molecular formula C₁₆H₂₃N₅Na₂O₁₅P₂ and molecular weight 633.3 g/mol, became standardized for experimental use due to its stability in aqueous solutions.

Significance in Biochemical Research

ADP-glucose occupies a unique niche as the rate-limiting metabolite in starch and glycogen biosynthesis. Its synthesis by ADP-glucose pyrophosphorylase (EC 2.7.7.27) represents a key regulatory node, with allosteric control mechanisms observed across taxa:

Organism Activator Inhibitor Reference
E. coli Fructose-1,6-bisP AMP
Spinach 3-Phosphoglycerate Phosphate
Potato tuber Pyruvate ADP

Plant isoforms exhibit heterotetrameric structures (e.g., S₁L₃ in maize endosperm), where small subunits (SSU) enhance sensitivity to 3-phosphoglycerate activation while large subunits (LSU) mediate redox regulation. This modular architecture enables fine-tuned metabolic responses to circadian rhythms and environmental stressors. In cyanobacteria, ADP-glucose synthesis correlates with nitrogen availability, linking carbon storage to nutrient sensing.

The compound’s isotopic labeling (e.g., ¹⁴C-glucose incorporation) has been instrumental in tracing carbon flux in Solanum tuberosum tuber development, where ADP-glucose pyrophosphorylase activity increases 24-fold during starch granule initiation. Comparative studies with UDP-glucose pyrophosphorylase demonstrate a 10:1 activity ratio in favor of ADP-glucose during peak starch synthesis phases.

Current Research Landscape and Knowledge Gaps

Recent structural biology advances have resolved the 3D conformation of plant ADP-glucose pyrophosphorylases using cryo-EM, revealing inter-subunit signaling pathways that transmit allosteric cues from LSU to SSU. Evolutionary analyses suggest subfunctionalization events 450 million years ago, with LSUs diverging to acquire thioredoxin-mediated redox regulation in vascular plants. However, unanswered questions persist:

  • Compartmentalization Paradox : While maize endosperm localizes ADP-glucose pyrophosphorylase to the cytosol, wheat and rice exhibit plastidial isoforms, implying tissue-specific trafficking mechanisms yet to be characterized.
  • Post-Translational Regulation : Phosphomimetic mutations at Ser⁴³⁷ in potato LSU abolish redox activation, but the kinase/phosphatase systems controlling this modification remain unidentified.
  • Biotechnological Applications : CRISPR-edited Arabidopsis lines with hyperactive ADP-glucose pyrophosphorylase show 30% increased starch yields, yet field trials in cereals face challenges due to pleiotropic effects on grain development.

Ongoing metabolomics studies are mapping ADP-glucose flux networks in C₄ plants, where bundle sheath and mesophyll cells exhibit divergent regulatory patterns. Synthetic biology efforts aim to engineer chimeric enzymes with hybrid allosteric properties, combining cyanobacterial thermal stability with plant-like activator sensitivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBIVALVIPYODS-UQGWVDHFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036016
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102129-65-7
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-diphosphoglucose disodium salt can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of ADP-glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form adenosine-5’-diphosphoglucose and pyrophosphate. This reaction typically occurs under mild conditions, such as a pH of 7.5 and a temperature of 37°C .

Industrial Production Methods

Industrial production of adenosine-5’-diphosphoglucose disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme ADP-glucose pyrophosphorylase, facilitating the large-scale production of the compound. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its disodium salt form .

Chemical Reactions Analysis

Key Reactions Involving ADP-glucose

Reaction TypeEnzymeProducts
Starch SynthesisStarch SynthaseAmylose, Amylopectin
Glycogen SynthesisGlycogen SynthaseGlycogen
GlycolysisVarious GlycosyltransferasesGlucose derivatives
  • Applications in Research and Industry

Adenosine-5'-diphosphoglucose disodium salt is widely used across various fields:

  • Biochemical Research : It serves as a critical substrate for studying glycogen metabolism and energy storage mechanisms within cells .

  • Pharmaceutical Development : Used in drug formulations aimed at enhancing cellular energy levels, potentially benefiting conditions like muscle fatigue and metabolic disorders .

  • Cell Culture Applications : Added to culture media to promote cell growth and viability, essential for tissue engineering studies .

  • Analytical Techniques

ADP-glucose is often employed as a standard in enzymatic assays and chromatographic analyses to quantify enzyme activity related to glucose metabolism. This is vital for developing diagnostic tools for metabolic diseases .

This compound is a pivotal compound in biochemical research, particularly concerning carbohydrate metabolism. Its role as a substrate for key enzymatic reactions underscores its importance in both fundamental research and practical applications in pharmaceuticals and biotechnology.

  • References

The information presented herein is derived from diverse sources including chemical databases, research articles, and product specifications, ensuring a comprehensive understanding of this compound's chemical reactions and applications .

Scientific Research Applications

Biochemical Role and Mechanisms

ADP-glucose serves as a key substrate in the biosynthesis of glycogen, a vital energy storage molecule in animals and plants. The enzyme glycogen synthase utilizes ADP-glucose to add glucose units to the growing glycogen chain, thus facilitating energy storage and mobilization.

Key Mechanisms

  • Glycogen Synthesis : The conversion of glucose-1-phosphate to ADP-glucose is catalyzed by the enzyme adenosine diphosphate glucose pyrophosphorylase.
  • Starch Synthesis : In plants, ADP-glucose is critical for starch synthesis via starch synthase enzymes, which utilize this compound to elongate starch chains.

Applications in Research

The applications of adenosine-5'-diphosphoglucose disodium salt extend into various fields of scientific research:

Metabolic Studies

ADP-glucose is utilized in metabolic studies to understand carbohydrate metabolism in both prokaryotic and eukaryotic organisms. Research has shown that manipulating ADP-glucose levels can affect glycogen accumulation, thereby influencing metabolic pathways.

Drug Development

The role of ADP-glucose in cellular signaling pathways makes it a target for drug development, particularly in conditions like diabetes where glucose metabolism is impaired. Studies have explored its potential as a pharmacological agent that can modulate these pathways.

Enzyme Activity Assays

ADP-glucose is frequently used in enzyme assays to measure the activity of glycogen synthase and other related enzymes. By quantifying the conversion of ADP-glucose to glycogen, researchers can assess enzyme kinetics and regulatory mechanisms.

Case Study 1: Glycogen Metabolism in Diabetes

A study published in the Journal of Biological Chemistry examined the effects of ADP-glucose on glycogen synthesis under diabetic conditions. Researchers found that increased availability of ADP-glucose enhanced glycogen storage in liver cells, suggesting potential therapeutic strategies for managing diabetes through modulation of glycogen metabolism .

Case Study 2: Starch Biosynthesis in Plants

Research conducted on Arabidopsis thaliana demonstrated that manipulating ADP-glucose levels could significantly alter starch accumulation. The study highlighted how genetic modifications affecting ADP-glucose pyrophosphorylase activity led to variations in starch content, impacting plant growth and development .

Data Tables

Application AreaSpecific UseFindings
Metabolic StudiesGlycogen synthesis analysisEnhanced glycogen storage under high ADP-glucose levels
Drug DevelopmentTarget for diabetes treatmentModulation of glucose metabolism pathways
Enzyme Activity AssaysMeasuring glycogen synthase activityQuantitative assessment of enzyme kinetics

Mechanism of Action

The mechanism of action of adenosine-5’-diphosphoglucose disodium salt involves its role as a glucose donor in enzymatic reactions. It binds to specific enzymes, such as starch synthase or glycogen synthase, facilitating the transfer of glucose to growing polysaccharide chains. The molecular targets include the active sites of these enzymes, where the compound undergoes a conformational change to enable the glycosylation process .

Comparison with Similar Compounds

Structural Differences

ADP-glucose belongs to the nucleotide sugar family, which includes analogs differing in nucleoside bases, phosphate groups, and sugar moieties. Key structural comparisons are summarized below:

Compound Nucleoside Phosphate Groups Sugar Moiety CAS Number Molecular Formula
ADP-glucose (disodium salt) Adenosine Diphosphate Glucose 102129-65-7 C₁₆H₂₃N₅Na₂O₁₅P₂
UDP-glucose (disodium salt) Uridine Diphosphate Glucose 28053-08-9 C₉H₁₃N₂Na₂O₁₅P₂
GDP-glucose (sodium salt) Guanosine Diphosphate Glucose Not provided Not provided
ATP (disodium salt) Adenosine Triphosphate - 34369-07-8 C₁₀H₁₄N₅Na₂O₁₃P₃
AMP (disodium salt) Adenosine Monophosphate - 4578-31-8 C₁₀H₁₂N₅Na₂O₇P

Key Observations :

  • Nucleoside Variation: UDP-glucose and GDP-glucose substitute adenosine with uridine and guanosine, respectively, altering enzyme specificity .
  • Phosphate Group : ATP and ADP contain triphosphate and diphosphate groups, respectively, impacting energy transfer roles .

Functional Roles in Biochemical Pathways

  • ADP-glucose : Exclusive substrate for glycogen synthase in glycogen biosynthesis .
  • UDP-glucose: Substrate for glucuronyltransferases in drug metabolism (e.g., glucuronidation of mycophenolic acid) and glycosylation pathways .
  • ATP : High-energy molecule for cellular processes like signal transduction and phosphorylation .
  • AMP/ADP : Lower-energy nucleotides involved in purinergic signaling and enzyme regulation .

Solubility and Stability

Compound Solubility Stability Considerations
ADP-glucose (Na₂) 50 mg/mL in water Stable at -20°C; hygroscopic
ATP (Na₂) Up to 5% mass in water Degrades rapidly at room temperature
UDP-glucose (Na₂) Not explicitly stated Requires cold storage for enzymatic assays

Notes:

  • Sodium salt forms enhance solubility compared to free acids .
  • ATP solutions are prepared at lower concentrations (≤5% mass) to avoid precipitation .

Commercial Availability and Specifications

Compound Purity Price (10 mg) Supplier
ADP-glucose ≥93–97% $100–$1,399 Sigma-Aldrich, Santa Cruz
UDP-glucose ≥98% $250–$660 Sigma-Aldrich
ATP ≥99% $55–$190 Sigma-Aldrich, Wako

Storage : Most nucleotide sugars require storage at -20°C to prevent hydrolysis .

Enzymatic Specificity and Metabolic Impact

  • Glucuronyltransferases: Prefer UDP-glucose for conjugating xenobiotics .
  • Metabolic Responses: ADP-glucose levels fluctuate under chemical exposure (e.g., personal care products), unlike IMP or cis-4-decenoyl carnitine .

Biological Activity

Adenosine-5'-diphosphoglucose disodium salt (ADP-glucose) is a crucial biochemical compound involved in various metabolic processes, particularly in the synthesis of polysaccharides. This article delves into its biological activity, mechanisms of action, and applications in research and industry.

Overview of Adenosine-5'-diphosphoglucose

ADP-glucose serves as an immediate precursor for the biosynthesis of storage polysaccharides, such as starch in plants and glycogen in bacteria. It functions primarily as a glucose donor in enzymatic reactions, particularly those catalyzed by starch synthases and glucosyltransferases .

ADP-glucose interacts with specific enzymes to facilitate the transfer of glucose units to growing polysaccharide chains. The primary target enzyme is starch synthase (EC 2.4.1.21), which catalyzes the addition of glucose to amylose and amylopectin structures within plastids . The overall reaction can be summarized as follows:

ADP Glucose+PolysaccharidenPolysacchariden+1+ADP\text{ADP Glucose}+\text{Polysaccharide}_{n}\rightarrow \text{Polysaccharide}_{n+1}+\text{ADP}

Biological Functions

  • Starch Synthesis : ADP-glucose is integral to starch biosynthesis in plants, where it is synthesized in plastids from glucose-1-phosphate and ATP by the enzyme ADP-glucose pyrophosphorylase (AGPase) .
  • Energy Storage : In bacteria, ADP-glucose is vital for glycogen synthesis, contributing to energy storage mechanisms that are crucial for survival under nutrient-limited conditions .
  • Role in Platelet Activation : ADP-glucose has been implicated in platelet activation pathways through its interaction with the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in blood clotting .

Research Applications

ADP-glucose has numerous applications across various fields:

  • Biochemistry : It is widely used as a substrate in enzymatic assays to study glycosyltransferases and related enzymes .
  • Plant Biology : Researchers utilize ADP-glucose to investigate carbohydrate metabolism and energy storage mechanisms in plants.
  • Medical Research : Understanding ADP-glucose’s role can aid in developing treatments for metabolic disorders related to carbohydrate metabolism .
  • Industrial Applications : It is used in producing bio-based materials and biofuels by leveraging its role in polysaccharide synthesis.

Case Studies

  • Starch Biosynthesis in Plants : A study demonstrated that manipulating AGPase activity could enhance starch accumulation in transgenic plants, highlighting the importance of ADP-glucose in agricultural biotechnology .
  • Glycogen Synthesis in Bacteria : Research on bacterial strains revealed that mutations affecting ADP-glucose synthesis led to reduced glycogen levels, underscoring its critical role in microbial energy storage .

Data Table: Key Properties and Functions of ADP-Glucose

Property/FunctionDescription
Chemical FormulaC10H15N5O10P2
Primary RoleGlucose donor for polysaccharide synthesis
Key EnzymesStarch synthase (EC 2.4.1.21), AGPase
Biological ImportanceEnergy storage, carbohydrate metabolism
ApplicationsBiochemical assays, agricultural biotechnology

Q & A

Q. What are the standard protocols for handling and storing ADPG disodium salt to ensure stability in experimental workflows?

ADPG disodium salt is hygroscopic and requires storage at -20°C to maintain stability for up to two years . For reconstitution, dissolve in molecular-grade water at 50 mg/mL and aliquot to avoid repeated freeze-thaw cycles. Use sterile, low-protein-binding tubes to minimize adsorption losses. Pre-cool buffers to 4°C before adding ADPG to prevent hydrolysis. Always verify purity (≥95% by HPLC) before critical experiments .

Q. How is ADPG disodium salt utilized as a substrate in enzyme activity assays for starch/glycogen synthases?

ADPG serves as the glucose donor in coupled enzymatic assays for starch synthase (SS) or glycogen synthase (GS). A typical protocol includes:

  • Reaction mixture : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 0.5 mM ADPG, 0.5 mg/mL primer (e.g., glycogen), and purified enzyme .
  • Incubation : 30°C for 15–30 min, terminated by boiling.
  • Detection : Measure glucose incorporation via radioactive labeling (¹⁴C-ADPG) or chromatography (HPLC-PAD) to quantify unreacted ADPG .

Q. What analytical methods are recommended to confirm ADPG disodium salt purity and quantify its concentration in solution?

  • HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of 50 mM KH₂PO₄ (pH 4.5) with 8 mM tetrabutylammonium bromide .
  • Enzymatic quantification : Incubate with ADP-glucose pyrophosphorylase, and measure ATP generation via luciferase-based luminescence .

Advanced Research Questions

Q. How can researchers design experiments to investigate substrate specificity of glycosyltransferases between ADPG and other nucleotide sugars (e.g., UDP-glucose)?

  • Competitive inhibition assays : Mix equimolar ADPG and UDP-glucose in reaction buffers and measure kinetic parameters (Km, Vmax) using Lineweaver-Burk plots .
  • Structural analysis : Perform X-ray crystallography of enzyme-ADPG complexes to identify binding residues. Compare with UDP-glucose-bound structures to map specificity determinants .
  • Mutagenesis studies : Target residues in the active site (e.g., His152 in E. coli GS) and assess activity loss via site-directed mutagenesis .

Q. How should discrepancies in reported kinetic data for ADP-glucose pyrophosphorylase (AGPase) be addressed?

Discrepancies often arise from:

  • Buffer composition : AGPase activity is Mg²⁺-dependent; ensure 5–10 mM MgCl₂ in assays .
  • Allosteric regulators : Include 3-PGA (activator) or Pi (inhibitor) at physiological concentrations (1–5 mM) .
  • Enzyme source : Bacterial AGPases (e.g., E. coli) have higher affinity for ADPG (Km ≈ 0.1 mM) than plant isoforms (Km ≈ 0.5 mM) . Validate source-specific parameters.

Q. What methodologies enable metabolic flux analysis of ADPG in carbohydrate biosynthesis pathways?

  • Isotopic tracing : Feed cells with ¹³C-glucose and track ¹³C-ADPG via LC-MS/MS to map flux through starch/glycogen synthesis .
  • Knockout models : Use CRISPR-Cas9 to disrupt ADPG transporters (e.g., Brittle1 in maize) and measure starch deficits via iodine staining .
  • Mathematical modeling : Integrate ADPG pool size (measured via enzymatic assays) into genome-scale metabolic models (e.g., PlantSEED) .

Q. How does ADPG disodium salt interact with environmental contaminants in metabolic studies, and how can these interactions be controlled?

  • Co-exposure assays : Treat model organisms (e.g., zebrafish) with ADPG and contaminants (e.g., triclosan), then quantify ADPG levels via LC-MS/MS .
  • Chelation controls : Add EDTA (5 mM) to buffer systems to prevent metal-catalyzed ADPG degradation in contaminated samples .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine-5'-diphosphoglucose disodium salt
Reactant of Route 2
Adenosine-5'-diphosphoglucose disodium salt

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